Ormetoprim is derived from the pyrimidine class of compounds and is often associated with other antibiotics, particularly sulfonamides. Its chemical structure and mechanism of action are closely related to that of trimethoprim, another well-known antibiotic. The compound is commonly utilized in veterinary applications, particularly in livestock and poultry, to combat bacterial infections.
Ormetoprim has a molecular formula of CHNO and a molecular weight of 250.26 g/mol. Its structure features a pyrimidine ring substituted with various functional groups that contribute to its biological activity.
Ormetoprim participates in several chemical reactions relevant to its function as an antibiotic. Its primary reaction mechanism involves the inhibition of dihydrofolate reductase, which prevents the reduction of dihydrofolate to tetrahydrofolate—a critical step in folic acid biosynthesis.
The mechanism of action of Ormetoprim revolves around its ability to inhibit bacterial dihydrofolate reductase. This enzyme plays a pivotal role in the folate synthesis pathway by catalyzing the conversion of dihydrofolate to tetrahydrofolate.
Ormetoprim exhibits distinct physical and chemical properties that influence its behavior in biological systems:
Ormetoprim is primarily utilized in veterinary medicine for treating bacterial infections in livestock and poultry. Its effectiveness is enhanced when used in combination with sulfonamides, making it a valuable agent in managing infections that could affect animal health and productivity.
Ormetoprim (5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine) belongs to the diaminopyrimidine class of antibiotics. It selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is essential for synthesizing thymidylate, purines, and amino acids. Ormetoprim competitively binds to DHFR’s active site, exhibiting higher affinity for bacterial enzymes (Ki = 0.5–5 nM) than mammalian isoforms due to structural differences in the folate-binding pocket [4] [5].
Resistance in pathogens like Staphylococcus aureus arises from plasmid-encoded DHFR variants (e.g., DfrG, DfrK). These enzymes feature mutations (e.g., Leu5Ile, Phe98Tyr) that reduce ormetoprim binding by altering hydrophobic interactions and steric hindrance. DfrG and DfrK show 90% sequence homology but only 40% identity to wild-type DHFR, conferring high-level resistance (MIC >1,000 µg/mL) [5] [10].
Table 1: Biochemical Properties of DHFR Enzymes and Ormetoprim Inhibition
DHFR Variant | KM (DHF) (μM) | kcat (sec⁻¹) | Ormetoprim IC₅₀ (nM) |
---|---|---|---|
Wild-type (Bacterial) | 8.87–13.35 | 2.1–4.3 | 1–5 |
DfrG (Resistant) | 11.01 | 3.8 | >1,000 |
DfrK (Resistant) | 8.87 | 3.5 | >1,000 |
Mammalian | 0.1–1.0 | 10–15 | >100,000 |
Data compiled from biochemical assays [5] [10].
Ormetoprim acts synergistically with sulfonamides (e.g., sulfadimethoxine) via sequential blockade of the folate pathway. Sulfonamides inhibit dihydropteroate synthase (DHPS), preventing incorporation of para-aminobenzoic acid (PABA) into dihydropteroate. Ormetoprim’s inhibition of DHFR disrupts the subsequent step, depleting cellular THF pools. This dual inhibition shifts the drug activity from bacteriostatic to bactericidal and reduces the risk of resistance development [1] [8] [10].
The optimal in vitro potency ratio for ormetoprim-sulfadimethoxine is 1:20, though commercial formulations use 1:5 (e.g., Primor®) to balance pharmacokinetic profiles. In Escherichia coli, this combination lowers the minimum inhibitory concentration (MIC) of sulfadimethoxine by 32-fold compared to monotherapy [8] [10]. Synergy is quantified via fractional inhibitory concentration indices (FICI ≤0.5), confirming potentiation against sulfonamide-resistant strains like Staphylococcus pseudintermedius [1].
The ormetoprim-sulfonamide combination exhibits context-dependent bactericidal activity. Against rapidly dividing Gram-positive bacteria (e.g., Streptococcus, Staphylococcus), it is bactericidal due to irreversible folate depletion and thymineless death. For Gram-negative species (e.g., E. coli, Proteus), it remains bacteriostatic under standard conditions but becomes bactericidal at high urinary concentrations [1] [10].
Key determinants of bactericidal effects include:
Ormetoprim-sulfonamide combinations target diverse pathogens:
Gram-Positive Bacteria
Gram-Negative Bacteria
Protozoa
Table 2: Spectrum of Activity of Ormetoprim-Sulfadimethoxine
Pathogen Category | Representative Species | MIC₉₀ (µg/mL) | Susceptibility |
---|---|---|---|
Gram-Positive | Staphylococcus pseudintermedius | 2–8 | Susceptible |
Streptococcus canis | 4 | Susceptible | |
Gram-Negative | Escherichia coli | 8–32 | Intermediate |
Proteus mirabilis | 16 | Intermediate | |
Coccidia | Eimeria tenella | 30 (ED₅₀) | Susceptible |
Resistant Taxa | Pseudomonas aeruginosa | >1,000 | Resistant |
Enterococcus faecium | >1,000 | Resistant |
Data from veterinary clinical isolates and surveillance studies [1] [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7